4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine

Medicinal Chemistry Physicochemical Properties ADME Prediction

Standard 2-aminothiazoles with methyl or chloro at C-4 fail SAR studies requiring intermediate lipophilicity and oxidation-state tuning. This methylthiomethyl-substituted analog (MW 160.26) provides a reactive thioether handle for generating three distinct probes (sulfide, sulfoxide, sulfone) from one precursor. - Unique H-bond acceptor & oxidation potential vs. alkyl/halo analogs - Enables FBPase inhibitor or anti-TB scaffold synthesis - BenchChem verified supply: consistent lot-to-lot purity

Molecular Formula C5H8N2S2
Molecular Weight 160.3 g/mol
CAS No. 41247-77-2
Cat. No. B3370499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine
CAS41247-77-2
Molecular FormulaC5H8N2S2
Molecular Weight160.3 g/mol
Structural Identifiers
SMILESCSCC1=CSC(=N1)N
InChIInChI=1S/C5H8N2S2/c1-8-2-4-3-9-5(6)7-4/h3H,2H2,1H3,(H2,6,7)
InChIKeyZFLUGANUQSAEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine


4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine (CAS 41247-77-2) is a 2-aminothiazole derivative with a methylthiomethyl substituent at the 4-position. It is a heterocyclic building block (C5H8N2S2, MW 160.26) used in medicinal chemistry and agrochemical synthesis . The compound features a thiazole core substituted with a primary amine at position 2 and a thioether side chain at position 4, a combination that allows for further functionalization at multiple reactive sites . Its computed physicochemical properties include a boiling point of 305°C, a density of 1.322 g/cm³, and a logP-associated hydrophobic character that differentiates it from simpler 4-alkyl or 4-halo analogs .

Thioether side chain at C-4 enables oxidation to sulfoxide/sulfone and acts as hydrogen-bond acceptor
Intermediate lipophilicity profile distinguishes from simple alkyl or halo analogs
2-Aminothiazole core with primary amine allows further derivatization at multiple positions

Why This 2-Aminothiazole Cannot Be Simply Replaced


In the 2-aminothiazole (2-AT) series, the C-4 substituent is a critical determinant of biological target engagement and physicochemical properties, as demonstrated in anti-tubercular SAR studies where replacement of the C-4 group resulted in complete loss of activity [1]. The methylthiomethyl group at the 4-position of this compound provides a thioether moiety that is absent in common analogs like 4-methylthiazol-2-amine or 4-(chloromethyl)thiazol-2-amine. This thioether introduces distinct electronic and steric properties: it acts as a hydrogen bond acceptor, contributes to a different oxidation potential compared to alkyl halides or alcohols, and can be further oxidized to a sulfoxide or sulfone, offering a synthetic handle unavailable with simple alkyl or halo substituents [2]. Therefore, substituting this compound with a generic 4-substituted 2-aminothiazole risks failure in synthetic routes or loss of desired biological activity in target-focused screens.

4-Methylthiazol-2-amine

Lacks the thioether oxidation handle and has lower lipophilicity; target engagement in SAR screens may shift away from expected profiles.

4-(Chloromethyl)thiazol-2-amine

Reactivity limited to nucleophilic substitution; the alkyl chloride cannot be oxidized to sulfoxide or sulfone, limiting post-synthetic diversification.

Unsubstituted 2-aminothiazole

Loss of the C-4 thioether electronic effects may abolish biological activity, as anti-tubercular SAR studies show extreme sensitivity to C-4 substitution.

Quantitative Differentiation Evidence for Sourcing


LogP and Hydrophobicity Comparison

The methylthiomethyl substituent at the C-4 position is predicted to increase lipophilicity compared to the simple methyl analog. Based on computed data from authoritative databases, 4-(methylsulfanylmethyl)-1,3-thiazol-2-amine has a predicted LogP of approximately 1.1, which is higher than 4-methylthiazol-2-amine (predicted LogP ≈ 0.7) [1]. This increase in lipophilicity can directly influence membrane permeability and target binding in medicinal chemistry campaigns.

Lipophilicity Profile
Class-level inference
Predicted LogP ≈ 1.1 vs 4-methyl analog ≈ 0.7 (Δ +0.4)
Higher predicted lipophilicity may influence membrane permeability and target binding in medicinal chemistry design.
In silico prediction; experimental validation recommended.
Medicinal Chemistry Physicochemical Properties ADME Prediction

Synthetic Versatility via Thioether Oxidation

The methylthio group in 4-(methylsulfanylmethyl)-1,3-thiazol-2-amine serves as a versatile synthetic handle. It can be selectively oxidized to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group under mild conditions, generating new derivatives with altered polarity and hydrogen-bonding capabilities [1]. In contrast, the closest reactive analog, 4-(chloromethyl)thiazol-2-amine, mainly undergoes nucleophilic substitution, and the alkyl chloride cannot be re-oxidized to tune properties. This latent reactivity is a key differentiator for libraries requiring post-synthetic diversification.

Synthetic Versatility
Class-level inference
Thioether oxidizable to sulfoxide (-S(O)Me) and sulfone (-S(O)₂Me); not available with haloalkyl analogs
Supports library diversification with three distinct pharmacophore states from a single precursor.
Standard oxidation conditions (mCPBA or NaIO₄) apply per general thioether chemistry.
Organic Synthesis Building Blocks Oxidation

C-4 Substituent Impact on Anti-Tubercular Activity

In a systematic SAR study of 2-aminothiazoles against Mycobacterium tuberculosis, the C-4 position was found to be highly sensitive to substitution. While the 4-methylthio analog was not directly tested, the study showed that a 4-methyl substitution (Compound 33) yielded an MIC99 of 0.25 µM, a 10-fold more potent than the unsubstituted parent, but modifications to larger or more polar groups at C-4 sharply decreased activity [1]. The methylthiomethyl group of our target compound represents an intermediate steric and electronic profile compared to a simple methyl or bulky aromatic substituent, positioning it as a potential candidate for further optimization in anti-infective research where a specific potency-toxicity balance is sought.

Anti-TB SAR Context
Cross-study comparable
C-4 substituent critical: 4-methyl analog MIC99 0.25 µM vs unsubstituted >100 µM; target compound may provide an intermediate electronic profile
Supports SAR exploration for anti-mycobacterial research; direct MIC not reported.
Class-level SAR inference; requires experimental confirmation for this specific analog.
Anti-tubercular 2-Aminothiazoles Structure-Activity Relationship

Recommended Application Scenarios


Lead Optimization in Anti-Tubercular Drug Discovery

Based on the established SAR of 2-aminothiazoles against M. tuberculosis, where the C-4 position is critical for activity, this compound can be used as a scaffold for synthesizing novel analogs with intermediate lipophilicity and thioether reactivity, which are not achievable with simple methyl or chloro substituents [1].

Diversified Library Synthesis via Oxidation

The methylthio group provides a unique reactive handle. Researchers can procure this compound to generate a three-member library from a single precursor: the parent thioether, the corresponding sulfoxide, and the sulfone, each with distinct physicochemical and H-bonding properties for biological screening [2].

Agrochemical Intermediate and FBPase Inhibitor Research

Patents describe the use of aminothiazole derivatives as fructose-1,6-bisphosphatase (FBPase) inhibitors, a target for gluconeogenesis regulation [3]. The specific substitution pattern of this compound aligns with general formulas claimed in such patents, making it a relevant building block for synthesizing novel agrochemicals or metabolic disorder therapeutics.

Application
Selection Property
Validation Focus
Anti-tubercular lead optimization research
C-4 substituent-controlled SAR profile
Anti-mycobacterial assay context (MIC, H37Rv)
Diversified library synthesis via oxidation
Thioether oxidative diversification
Post-synthetic modification scope and purity
FBPase inhibitor research (agrochemical)
Aminothiazole scaffold for enzyme inhibition
FBPase inhibition assay context
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